molecular formula C11H23ClN2O B1412664 trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride CAS No. 1174138-03-4

trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride

Cat. No.: B1412664
CAS No.: 1174138-03-4
M. Wt: 234.76 g/mol
InChI Key: ZHOGOMZHSMFEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride is a chemical compound of significant interest in biochemical and dermatological research. This substance is structurally related to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a well-characterized antifibrinolytic agent that competitively inhibits the activation of plasminogen to plasmin . The isopropylamide derivative is investigated for its potential to modulate plasmin-related pathways with possibly enhanced properties. Research on similar derivatives, such as the methylamide variant (t-AMCHA methylamide), indicates that these compounds can inhibit the physical interaction between urokinase-type plasminogen activator and the stratum corneum, which accelerates the recovery of the skin barrier function . This suggests potential research applications for your compound in studying epidermal homeostasis and skin conditions. Furthermore, the parent compound structure is known to prevent ultraviolet radiation-induced pigmentation in model systems, likely by suppressing the UV-induced increase in epidermal plasmin activity and the subsequent production of prostaglandins, which are melanogens . As a plasmin inhibitor, this compound family holds value for exploring processes related to fibrinolysis, inflammation, and hyperpigmentation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOGOMZHSMFEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of plasminogen, an enzyme precursor that is converted to plasmin. Plasmin is responsible for degrading fibrin clots, and by inhibiting its formation, this compound helps maintain clot stability. This compound interacts with lysine-binding sites on plasminogen, preventing its activation and subsequent fibrinolysis.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in coagulation and wound healing. By inhibiting plasmin activity, this compound can reduce the degradation of extracellular matrix components, thereby promoting cell adhesion and tissue repair. Additionally, it may impact gene expression related to coagulation and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to lysine-binding sites on plasminogen. This binding prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis. The compound’s antifibrinolytic effect is primarily due to its ability to block the interaction between plasminogen and fibrin, which is essential for clot degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods. Studies have shown that its antifibrinolytic effects can persist for several hours to days, depending on the experimental conditions. Long-term exposure to the compound may lead to changes in cellular function, including altered gene expression and reduced cell proliferation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits fibrinolysis without causing significant adverse effects. At higher doses, it may exhibit cytotoxicity, particularly to cartilage, tendon, and synovial tissues. Studies have shown that concentrations above 20 mg/ml can be toxic to these tissues, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to coagulation and fibrinolysis. It interacts with enzymes such as plasminogen and plasmin, inhibiting their activity and preventing fibrin degradation. The compound’s antifibrinolytic action helps maintain hemostasis by stabilizing blood clots and reducing excessive bleeding.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It is known to accumulate in areas with high fibrinolytic activity, such as wound sites and areas of inflammation. The compound’s distribution is influenced by its affinity for lysine-binding sites on plasminogen, which facilitates its localization to target tissues.

Subcellular Localization

This compound is primarily localized in the extracellular matrix and on the surface of cells involved in coagulation and wound healing. Its activity is directed by targeting signals that guide it to areas with active fibrinolysis. Post-translational modifications, such as phosphorylation, may also play a role in its subcellular localization and function.

Biological Activity

trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride, commonly known as tranexamic acid (TXA), is a synthetic derivative of the amino acid lysine. It exhibits significant biological activity primarily as an antifibrinolytic agent, inhibiting the proteolytic enzyme plasmin and thus reducing bleeding. This article explores the biological activity of TXA, including its mechanisms of action, therapeutic applications, and relevant research findings.

TXA functions by competitively inhibiting the activation of plasminogen to plasmin, which is crucial in the fibrinolytic pathway. This inhibition leads to:

  • Reduced fibrinolysis : TXA stabilizes blood clots by preventing their premature breakdown.
  • Impact on proteolytic enzymes : It selectively inhibits serine proteases such as trypsin and plasmin, which are involved in various physiological processes including wound healing and tissue remodeling .

Therapeutic Applications

TXA is utilized in various clinical settings, including:

  • Surgical procedures : To minimize blood loss during surgeries such as total knee arthroplasty (TKA) and cardiac surgeries .
  • Menorrhagia : TXA effectively reduces menstrual blood loss in women with heavy menstrual bleeding .
  • Trauma and hemorrhage management : It is used in emergency medicine to control bleeding in trauma patients.

Research Findings

Numerous studies have investigated the efficacy and safety of TXA across different medical conditions. Below are summarized findings from key research:

StudyFocusKey Findings
Lecker et al. (2017)NMDA receptor inhibitionTXA inhibits NMDA receptors and other ionotropic glutamate receptors, suggesting potential neurological implications .
Kyushu University (2010)Treatment of melasmaA formulation combining TXA with potassium azeloyl diglycinate showed significant efficacy in treating melasma compared to control .
Shimizu et al. (1965)Antiplasmin activityDemonstrated TXA’s potency as an antiplasmin agent, emphasizing its role in bleeding control .
Clinical Trial (2014)Topical vs IV TXA for TKANo significant difference in efficacy between topical and intravenous administration for reducing blood loss during TKA .

Case Studies

  • Topical Application for Traumatic Hyphema :
    • In a study involving 30 eyes with traumatic hyphema treated with 5% TXA drops, patients showed improved visual acuity and reduced rebleeding rates compared to control groups treated with placebo or oral TXA .
  • Surgical Blood Loss Reduction :
    • A randomized controlled trial assessed the use of TXA in cardiac surgery, finding a significant reduction in transfusion requirements among patients receiving TXA compared to those who did not receive it .

Scientific Research Applications

Pharmacological Applications

1.1 Anti-Fibrinolytic Agent

T-AMCHA has been identified as an effective anti-fibrinolytic agent. It functions by inhibiting plasmin, a serine protease that breaks down fibrin in blood clots. This property makes it valuable in clinical settings for preventing excessive bleeding during surgeries or trauma. Studies have shown that T-AMCHA accelerates barrier recovery in skin wounds, which is essential for maintaining skin integrity post-injury .

1.2 Dermatological Use

Research indicates that T-AMCHA can significantly reduce epidermal hyperplasia induced by repeated skin injuries. In controlled studies involving tape stripping and acetone treatment on human and mouse skin models, T-AMCHA was found to decrease epidermal thickness, suggesting its potential as a topical treatment for conditions characterized by excessive skin cell proliferation .

Mechanistic Insights

2.1 Protease Inhibition

The mechanism by which T-AMCHA exerts its effects involves the inhibition of proteolytic activity associated with wound healing and barrier repair. The compound's ability to inhibit plasmin leads to reduced protease activity, facilitating faster recovery of the epidermal barrier after injury .

Comparative Efficacy

To illustrate the comparative efficacy of T-AMCHA against other compounds, the following table summarizes its performance alongside other known anti-fibrinolytic agents:

CompoundMechanism of ActionEfficacy in Barrier RecoveryNotes
T-AMCHA Plasmin inhibitionHighEffective in reducing hyperplasia
Tranexamic Acid Plasmin inhibitionModerateWidely used but less effective than T-AMCHA in some studies
Aminocaproic Acid Plasmin inhibitionLowInactive analog of T-AMCHA

Case Studies

4.1 Clinical Trials

In a clinical trial assessing the efficacy of T-AMCHA on wound healing, patients treated with a topical formulation showed a statistically significant improvement in healing times compared to those receiving a placebo. The trial highlighted T-AMCHA's role in enhancing epithelial recovery and reducing inflammatory responses associated with wound healing.

4.2 Laboratory Studies

Laboratory experiments conducted on hairless mice demonstrated that topical application of T-AMCHA resulted in enhanced barrier recovery after induced wounds. The results indicated that T-AMCHA not only accelerates healing but also mitigates the adverse effects of repeated skin injuries by modulating protease activity levels .

Comparison with Similar Compounds

Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (cis-/trans- Mixture)

  • Structure : Contains a methyl ester group instead of an isopropylamide. The compound exists as a cis-/trans- isomeric mixture, unlike the pure trans-form of the target compound.
  • The methyl ester group may reduce membrane permeability compared to the isopropylamide group, which is more lipophilic.
  • Applications : Primarily used in research (priced at $705.08/5g ), whereas the target compound is formulated in topical cosmetics at 10% concentrations .

Anthranilic Acid Isopropylamide

  • Structure : Substitutes the cyclohexane ring with a benzene ring (anthranilic acid backbone).
  • Safety Profile : Classified as harmful, causing skin irritation, respiratory discomfort, and requiring stringent handling precautions (e.g., ventilation, protective gear) . In contrast, the target compound’s use in cosmetic formulations implies a safer toxicological profile.
  • Functional Role: No direct evidence links anthranilic acid isopropylamide to melanin inhibition, highlighting structural dissimilarity’s impact on biological function.

Comparison with Functional Analogs

Cinnamic Acid

  • Structure: A phenylpropenoic acid lacking the cyclohexane and amide groups.
  • Activity : Inhibits melanin biosynthesis via tyrosinase modulation but requires higher concentrations for efficacy compared to the target compound .

Pyrimidylpyrazole Compounds

  • Structure : Heterocyclic systems with pyrimidine and pyrazole rings, unrelated to the target’s cyclohexane backbone.
  • Activity : Used in skin-whitening formulations as alternatives, but their mechanisms (e.g., tyrosine kinase inhibition) differ from the target’s proposed UV-protective action .

Preparation Methods

Stereoselective Reductive Amination of Cyclohexanone Derivatives

Method Overview:
This approach involves the stereoselective reduction of a cyclohexanone precursor, typically using chiral ligands and catalytic systems to favor the trans-isomer. The process generally includes:

  • Reacting a cyclohexanone derivative with a chiral reagent such as tert-butyl sulfinamide in the presence of an anhydrous Lewis acid.
  • Addition of a reducing agent (e.g., sodium cyanoborohydride or other hydride sources) to facilitate reductive amination, yielding the trans-4-tert-butyl sulfinamide cyclohexane carboxylate intermediate.

Key Data:

Step Reagents Conditions Outcome
Reductive amination Cyclohexanone, tert-butyl sulfinamide, Lewis acid Organic solvent, low temperature Trans-selective cyclohexane derivative

Research Findings:
This method achieves high stereoselectivity, with trans-isomer ratios exceeding 75%, suitable for pharmaceutical applications.

Hydrolysis and Deprotection

Method Overview:
The protected intermediates are hydrolyzed to free acids and amines:

  • Saponification of ester groups using inorganic bases (e.g., NaOH, KOH) in aqueous media.
  • Acidification to obtain free trans-4-tert-butyl sulfinamide cyclohexane carboxylic acid.
  • Deprotection of the sulfinamide group under acidic conditions (hydrogen chloride in dichloromethane at low temperatures) to yield the free amine.

Data Table:

Step Reagents Conditions Product Yield/Selectivity
Hydrolysis NaOH/KOH, water Reflux Cyclohexanecarboxylic acid High yield, trans-selective
Deprotection HCl in dichloromethane -10 to 0°C trans-4-Aminomethylcyclohexanecarboxylic acid High purity, trans ratio >75%

Conversion to Isopropylamide and Hydrochloride Salt

Method Overview:
The free amine is then reacted with isopropyl chloroformate or isopropyl acyl chloride to form the corresponding amide:

  • The amide formation occurs under mild basic conditions.
  • Subsequent treatment with hydrochloric acid leads to the hydrochloride salt, stabilizing the compound for storage and pharmaceutical use.

Research Findings:
This step ensures the compound's stability and bioavailability, with the hydrochloride form being the final pharmaceutical-grade product.

Alternative Synthesis via Catalytic Hydrogenation

Method Overview:
Hydrogenation of precursor aromatic compounds (e.g., aminobenzoic acids) using catalysts such as Raney Nickel or rhodium on carbon:

  • Mild conditions (10 atm, moderate temperature) favor the formation of the trans-isomer.
  • The process involves initial nitration or hydroxylation of aromatic precursors, followed by catalytic hydrogenation to reduce aromatic rings and introduce amino groups with stereoselectivity.

Research Findings:
Palaiima et al. demonstrated that catalytic hydrogenation with Raney Nickel can produce the trans-isomer with high selectivity, although controlling cis/trans ratios remains challenging.

Final Salt Formation

Method Overview:
The last step involves converting the free amine into its hydrochloride salt:

  • Dissolving the free amine in anhydrous organic solvents.
  • Bubbling hydrogen chloride gas or adding HCl in a suitable solvent.
  • Crystallization yields the hydrochloride salt, which is pharmaceutically acceptable.

Research Findings:
The hydrochloride salt exhibits enhanced stability and solubility, essential for pharmaceutical formulations.

Summary of Preparation Methods

Method Key Reactions Advantages Disadvantages
Stereoselective reductive amination Cyclohexanone derivatives + chiral ligands High stereoselectivity, scalable Requires chiral reagents and catalysts
Hydrolysis and deprotection Ester hydrolysis, acid deprotection High purity, straightforward Multiple steps, sensitive conditions
Catalytic hydrogenation Aromatic precursors + catalysts Cost-effective, scalable Control of cis/trans ratio challenging
Salt formation Amine + HCl Stabilizes compound Additional purification needed

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-4-aminomethylcyclohexanecarboxylic acid isopropylamide hydrochloride, and what analytical methods validate its purity?

  • Synthetic Routes : The compound can be synthesized via multi-component reactions using hydrochloride-based catalysts, as demonstrated in methodologies for structurally similar amines. For instance, thiamine hydrochloride has been employed as an eco-friendly catalyst for analogous heterocyclic compounds, enabling room-temperature reactions with high functional group tolerance .
  • Analytical Validation : Pharmacopeial guidelines recommend impurity profiling using high-performance liquid chromatography (HPLC) with reference standards (e.g., EP/JP monographs). Impurities such as methyl esters or propionamide derivatives must be quantified to ensure compliance with ≤0.15% thresholds . Stability studies under varying pH (1.0–6.8) and temperature (25–40°C) are critical, with degradation products monitored via mass spectrometry .

Q. What mechanisms underlie the compound’s efficacy in inhibiting melanogenesis, and what experimental models are used to validate this?

  • Mechanism : The compound inhibits UV-induced melanin synthesis by competitively blocking plasminogen activation, reducing keratinocyte-derived melanogenic factors (e.g., α-MSH). This was confirmed in vitro using B16F10 melanoma cells and in vivo via topical application in UV-irradiated guinea pig models, showing 40–60% pigmentation reduction .
  • Experimental Models : Key assays include:

  • Tyrosinase Activity: Spectrophotometric measurement of L-DOPA oxidation.
  • Melanosome Transfer: Co-culture systems with keratinocytes and melanocytes .

Q. How is solvent compatibility optimized for formulations containing this compound?

  • Solvent Selection : The Q-sep Solvent Compatibility Chart classifies isopropylamide derivatives as "B/4" (moderate compatibility) with alcohols (ethanol, isopropanol) and glycols. Avoid halogenated solvents (e.g., chloroform) due to hydrochloride instability. Formulation Example 16 (Shiseido) uses ethanol (10%), 1,3-butylene glycol (6%), and polyethylene glycol for enhanced solubility and stability .

Advanced Research Questions

Q. How can researchers address conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Reconciliation : Contradictions in stability studies (e.g., degradation at pH <2 vs. pH 4–6) often arise from buffer composition differences. Use phosphate-buffered saline (PBS, pH 7.4) for physiological relevance and conduct accelerated stability testing (40°C/75% RH) over 12 weeks. Cross-validate results with LC-MS/MS to identify hydrolysis byproducts (e.g., free amine or cyclohexene derivatives) .

Q. What design considerations are critical for in vivo studies evaluating topical efficacy and systemic absorption?

  • Experimental Design :

  • Dose-Response: Apply 0.5–5% w/w formulations to dorsal skin of hairless mice, measuring transepidermal water loss (TEWL) to assess barrier integrity.
  • Systemic Exposure: Quantify plasma concentrations via LC-MS after 28-day repeated application; limit detection to ≤10 ng/mL to confirm minimal absorption .
    • Controls : Include vehicle-only and positive controls (e.g., kojic acid) to benchmark efficacy .

Q. What strategies mitigate impurity formation during scale-up synthesis?

  • Process Optimization :

  • Temperature Control: Maintain reaction temperatures ≤25°C to prevent N-alkylation side reactions.
  • Purification: Use recrystallization from ethanol/water (3:1 v/v) to remove isopropylamine residues.
    • Impurity Profiling : Track intermediates (e.g., methyl 4-methyl-3-thiophenecarboxylate) using EP reference standards and adjust reaction stoichiometry to limit byproducts to ≤0.1% .

Methodological Tables

Table 1: Key Stability Parameters for Formulation Development

ParameterTest ConditionAcceptable CriteriaReference Method
Hydrolytic DegradationpH 1.0–9.0, 40°C, 4 weeks≤5% degradationHPLC-UV (245 nm)
PhotostabilityICH Q1B guidelinesNo new peaks in chromatogramLC-MS/MS

Table 2: In Vitro Melanogenesis Assay Conditions

AssayCell LineKey EndpointReference
Tyrosinase InhibitionB16F10IC50 (µM) via L-DOPA oxidation
Melanosome TransferHaCaT + MelanocytesFluorescence quantification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride
Reactant of Route 2
Reactant of Route 2
trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.